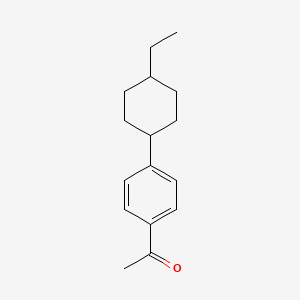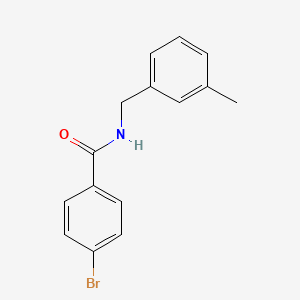
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid is a complex organic compound with a molecular formula of C17H26N4O4. It is characterized by a purine ring structure substituted with butyl and pentyl groups, making it a unique derivative of purine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine ring or the alkyl side chains.
Substitution: Nucleophilic substitution reactions can replace the butyl or pentyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting purine-related metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in metabolic pathways. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(7-Butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
- 3-(3-Isobutyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
Uniqueness
3-(3-Butyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-propionic acid is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H26N4O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(3-butyl-2,6-dioxo-7-pentylpurin-8-yl)propanoic acid |
InChI |
InChI=1S/C17H26N4O4/c1-3-5-7-11-20-12(8-9-13(22)23)18-15-14(20)16(24)19-17(25)21(15)10-6-4-2/h3-11H2,1-2H3,(H,22,23)(H,19,24,25) |
Clé InChI |
PTQBZCHWXIGRJD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCC(=O)O |
SMILES canonique |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCC(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate](/img/structure/B1637272.png)
![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)

![N-[(4-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1637286.png)
![N-[1-(methylcarbamothioyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B1637295.png)


![Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]methane](/img/structure/B1637307.png)
![Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B1637309.png)


![1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1637321.png)

